molecular formula C19H15ClFN3O3S B2650905 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 899987-65-6

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2650905
M. Wt: 419.86
InChI Key: PFFMWVLMZTZBIU-UHFFFAOYSA-N
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Description

The compound “2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide” is a chemical compound. However, specific details about its structure and properties are not readily available1.



Synthesis Analysis

I was unable to find specific information on the synthesis of this compound.



Molecular Structure Analysis

Information on the molecular structure of this compound is not available in the current literature.



Chemical Reactions Analysis

There is no available information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available.


Scientific Research Applications

Metabolism and Bioavailability Studies

The compound may have applications in studies related to drug metabolism and bioavailability. A study examining a related compound, ST-679, found it to be a novel non-steroid anti-inflammatory agent, suggesting potential uses in pharmacokinetic research. The study aimed to evaluate and compare pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2 beta, concluding that the tablet and capsule formulations of the compound were bioequivalent, indicating predictable behavior in the human body which is crucial for such applications (Annunziato & di Renzo, 1993).

Imaging and Receptor Study Applications

Compounds structurally similar to the one have been used in imaging studies and receptor binding analyses. For example, [11C]GMOM, a PET ligand related to the compound, was used to study its binding to N-methyl-d-aspartate receptors, showcasing its potential in neuroimaging and neurological research. The study highlighted its high specificity and affinity, making it suitable for detailed brain region studies (van der Doef et al., 2015).

Pain and Receptor Specificity Research

Another study utilized a compound, JT010, closely related to the one , for pain research, focusing on the transient receptor potential ankyrin 1 (TRPA1). This research provided insights into pain sensation caused by isolated TRPA1 activation in humans and established a new TRPA1-specific pain model. Such studies are crucial for understanding pain mechanisms and for the development of targeted pain therapies (Heber et al., 2019).

Pharmacokinetic and Pharmacodynamic Modeling

Compounds like CHF3381, related to the one , have been used in pharmacokinetic and pharmacodynamic modeling. This study developed a mechanistic model to describe the kinetics of CHF3381 and its metabolites, along with their relationship with monoamine oxidase-A activity and heart rate, demonstrating the compound's potential in the development of treatments for conditions like neuropathic pain (Csajka et al., 2005).

Safety And Hazards

There is no available information on the safety and hazards associated with this compound.


Future Directions

Given the lack of information on this compound, future research could focus on its synthesis, structure, properties, and potential applications.


Please note that this analysis is based on the currently available information and may not be comprehensive. For a more detailed analysis, you may want to consult with a chemist or a chemical database. I hope this information is helpful! If you have any other questions, feel free to ask.


properties

IUPAC Name

2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3S/c1-27-16-5-3-2-4-15(16)23-17(25)11-28-18-19(26)24(9-8-22-18)12-6-7-14(21)13(20)10-12/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFMWVLMZTZBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

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